molecular formula C7H8N2O3 B13180143 2-(4-formyl-1H-imidazol-1-yl)propanoic acid

2-(4-formyl-1H-imidazol-1-yl)propanoic acid

Cat. No.: B13180143
M. Wt: 168.15 g/mol
InChI Key: IFIYMCVOQPJTOQ-UHFFFAOYSA-N
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Description

2-(4-formyl-1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring substituted with a formyl group at the 4-position and a propanoic acid moiety at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-1H-imidazol-1-yl)propanoic acid typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative . The reaction conditions are generally mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields 2-(4-carboxy-1H-imidazol-1-yl)propanoic acid, while reduction yields 2-(4-hydroxymethyl-1H-imidazol-1-yl)propanoic acid .

Mechanism of Action

The mechanism of action of 2-(4-formyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(1H-Imidazol-4-yl)propionic acid
  • 3-(Imidazol-4(5)-yl)propionic acid
  • Deamino-histidine
  • Dihydrourocanic acid

Uniqueness

2-(4-formyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of both a formyl group and a propanoic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(4-formylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C7H8N2O3/c1-5(7(11)12)9-2-6(3-10)8-4-9/h2-5H,1H3,(H,11,12)

InChI Key

IFIYMCVOQPJTOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(N=C1)C=O

Origin of Product

United States

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